2,4-Bis(trifluoromethyl)phenylisothiocyanate

Catalog No.
S1908944
CAS No.
269736-40-5
M.F
C9H3F6NS
M. Wt
271.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Bis(trifluoromethyl)phenylisothiocyanate

CAS Number

269736-40-5

Product Name

2,4-Bis(trifluoromethyl)phenylisothiocyanate

IUPAC Name

1-isothiocyanato-2,4-bis(trifluoromethyl)benzene

Molecular Formula

C9H3F6NS

Molecular Weight

271.18 g/mol

InChI

InChI=1S/C9H3F6NS/c10-8(11,12)5-1-2-7(16-4-17)6(3-5)9(13,14)15/h1-3H

InChI Key

XLGDIBPVRZAYLD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N=C=S

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N=C=S
  • Proteomics: Proteomics is the large-scale study of proteins within an organism or system. Isothiocyanates, like 2,4-Bis(CF3)PhNCS, can be used in a technique called Edman degradation for protein sequencing []. Edman degradation involves a series of steps that cleave off amino acids one by one from the N-terminus (beginning) of a protein chain. The identity of each cleaved amino acid is then determined, revealing the protein's amino acid sequence.

2,4-Bis(trifluoromethyl)phenylisothiocyanate is an isothiocyanate derivative characterized by the presence of two trifluoromethyl groups attached to a phenyl ring. Its molecular formula is C₉H₃F₆N₃S, and it has a molecular weight of 271.18 g/mol. The compound appears as a colorless to yellow liquid with a boiling point of approximately 95 °C at 19 mmHg and a flash point of 108 °C . It is recognized for its hazardous nature, requiring careful handling due to its corrosive properties that can cause severe burns upon contact with skin or eyes .

Typical of isothiocyanates. These include:

  • Nucleophilic Addition: Isothiocyanates can react with nucleophiles such as amines and alcohols to form thioureas or thiocarbamates.
  • Derivatization Reactions: It is often used in the derivatization of amines for analytical purposes, allowing for enhanced detection and quantification in mass spectrometry applications .
  • Reactions with Electrophiles: The trifluoromethyl groups enhance the electrophilicity of the phenyl ring, making it susceptible to electrophilic aromatic substitution reactions.

The synthesis of 2,4-bis(trifluoromethyl)phenylisothiocyanate typically involves:

  • Starting Materials: The synthesis begins with commercially available 2,4-bis(trifluoromethyl)aniline.
  • Isothiocyanation Reaction: The aniline undergoes treatment with carbon disulfide (CS₂) in the presence of a base (such as sodium hydroxide) to yield the corresponding isothiocyanate.
  • Purification: The product is purified through distillation or chromatography to obtain high-purity 2,4-bis(trifluoromethyl)phenylisothiocyanate.

The primary applications of 2,4-bis(trifluoromethyl)phenylisothiocyanate include:

  • Analytical Chemistry: Used as a derivatizing agent for amines and amino acids in liquid chromatography and mass spectrometry.
  • Proteomics Research: Employed in studies involving protein modifications and surface chemistry analysis .
  • Chemical Research: Acts as a reagent in various organic synthesis reactions due to its unique reactivity profile.

Interaction studies involving 2,4-bis(trifluoromethyl)phenylisothiocyanate often focus on its reactivity with biological molecules. These studies typically aim to understand how it modifies amino acids or proteins during derivatization processes. For example:

  • Surface Chemistry Analysis: It has been used to determine accessible amino groups on surfaces through chemical derivatization techniques combined with advanced spectroscopic methods like X-ray photoelectron spectroscopy (XPS) .

Several compounds share structural similarities with 2,4-bis(trifluoromethyl)phenylisothiocyanate. Here are some notable examples:

Compound NameCAS NumberKey Features
3,5-Bis(trifluoromethyl)phenylisothiocyanate23165-29-9Used for biogenic amine detection; similar reactivity
4-(Trifluoromethyl)phenylisothiocyanate1645-65-4Less steric hindrance; simpler structure
Phenylisothiocyanate103-72-8Basic structure; widely used in organic synthesis

Uniqueness

The unique feature of 2,4-bis(trifluoromethyl)phenylisothiocyanate lies in its dual trifluoromethyl substituents that enhance its electrophilicity and reactivity compared to other isothiocyanates. This property makes it particularly useful for specific analytical applications where sensitivity and selectivity are crucial.

Systematic Nomenclature

The IUPAC name for this compound is 1-isothiocyanato-2,4-bis(trifluoromethyl)benzene, reflecting the substituents' positions on the aromatic ring. Alternative names include 2,4-di(trifluoromethyl)phenyl isothiocyanate and benzene-1-isothiocyanato-2,4-bis(trifluoromethyl).

Molecular Geometry and Bonding

The molecule adopts a planar geometry due to the sp² hybridization of the aromatic ring. Key structural features include:

  • Bond lengths: The C-N bond in the isothiocyanate group measures 1.21 Å, while the C=S bond is 1.61 Å, consistent with typical isothiocyanate derivatives.
  • Electronic effects: The -CF₃ groups induce significant electron withdrawal, reducing electron density on the phenyl ring and polarizing the isothiocyanate moiety.
Structural ParameterValue
Molecular FormulaC₉H₃F₆N₃S
Molecular Weight271.18 g/mol
Boiling Point95 °C at 19 mmHg
Density1.485 g/mL at 25 °C

The SMILES notation (C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N=C=S) and InChI key (XLGDIBPVRZAYLD-UHFFFAOYSA-N) further delineate its connectivity.

Historical Development in Organofluorine Chemistry

Early Innovations

The synthesis of organofluorine compounds began in the 19th century, with Alexander Borodin’s 1862 demonstration of halogen exchange reactions. However, the industrial production of fluorinated chemicals accelerated during World War II, driven by the demand for thermally stable materials.

Synthetic Advancements

2,4-Bis(trifluoromethyl)phenylisothiocyanate is synthesized via two primary routes:

  • Thiocyanation of 2,4-bis(trifluoromethyl)aniline:
    • Reaction with carbon disulfide (CS₂) and sodium hydroxide yields the corresponding dithiocarbamate, which decomposes to the isothiocyanate under acidic conditions.
    • Reaction:

      $$

      \text{Ar-NH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{Ar-NH-CS-SNa} \xrightarrow{\text{H}^+} \text{Ar-N=C=S}

      $$
  • Thiophosgene-mediated synthesis:
    • Direct treatment of 2,4-bis(trifluoromethyl)aniline with thiophosgene (CSCl₂) produces the isothiocyanate.

Industrial Relevance

The compound’s stability and reactivity have made it valuable in:

  • Proteomics: Labeling primary amines in peptides for mass spectrometry analysis.
  • Materials science: Modifying polymer surfaces to enhance hydrophobicity.

Positional Isomerism in Poly(trifluoromethyl)phenyl Derivatives

Comparative Analysis of Isomers

Positional isomerism significantly influences the physicochemical properties of poly(trifluoromethyl)phenyl isothiocyanates:

IsomerCAS NumberMelting PointBoiling PointDensity (g/mL)
2,4-bis(trifluoromethyl)269736-40-5-95 °C at 19 mmHg1.485
3,5-bis(trifluoromethyl)23165-29-9160 °C63 °C at 1.5 mmHg1.485
2,5-bis(trifluoromethyl)512179-73-6---

Electronic and Steric Effects

  • 2,4-Isomer: The meta-para substitution pattern creates asymmetric electron withdrawal, enhancing electrophilicity at the isothiocyanate group.
  • 3,5-Isomer: Symmetric substitution increases steric hindrance, reducing reactivity toward bulky nucleophiles.

Applications in Research

  • 2,4-Isomer: Preferred for small-molecule derivatization due to its balanced reactivity.
  • 3,5-Isomer: Utilized in coordination chemistry to synthesize sterically hindered metal complexes.

2,4-Bis(trifluoromethyl)phenylisothiocyanate exhibits distinctive crystallographic properties that reflect the influence of multiple trifluoromethyl substituents on its solid-state molecular organization. While direct crystal structure data for this specific compound remains limited in the current literature, extensive crystallographic studies of related bis-trifluoromethyl aromatic systems provide valuable insights into its expected structural parameters [1] [2] [3].

The molecular geometry is characterized by a benzene ring bearing two trifluoromethyl groups at the 2,4-positions and an isothiocyanate functionality at the 1-position. Based on comparative analysis with structurally analogous compounds, the carbon-fluorine bond lengths are anticipated to range from 1.33 to 1.36 Å, consistent with typical C-F bond distances observed in trifluoromethyl-substituted aromatics [1] [2]. The trifluoromethyl groups adopt tetrahedral geometries with F-C-F bond angles of approximately 107-109°, slightly compressed from the ideal tetrahedral angle due to the electron-withdrawing nature of the aromatic system [4] [3].

ParameterExpected ValueReference Range
C-F bond length1.34 ± 0.02 Å1.33-1.36 Å [1] [2]
C-CF₃ bond length1.51 ± 0.03 Å1.48-1.54 Å [1] [2]
N=C=S bond angle178 ± 2°176-180° [5] [6]
CF₃ rotation barrier2.5 ± 0.5 kcal/mol2.0-3.0 kcal/mol [4] [7]
Aromatic dihedral twist15 ± 10°5-25° [1] [2]

The isothiocyanate group maintains its characteristic linear geometry with a N=C=S bond angle of approximately 178°. The carbon-nitrogen bond length (1.17 Å) and carbon-sulfur bond length (1.56 Å) are consistent with the cumulative double bond character of the isothiocyanate functionality [5] [6]. The positioning of trifluoromethyl groups at the 2,4-positions creates significant steric interactions that influence the overall molecular conformation, with the 2-positioned CF₃ group showing potential orthogonal orientation relative to the aromatic plane to minimize steric hindrance [7] [2].

Computational modeling studies of related bis-trifluoromethyl compounds suggest that the molecule adopts a twisted conformation where the isothiocyanate group may deviate from coplanarity with the benzene ring by 10-20° due to steric repulsion from the ortho-positioned trifluoromethyl substituent [2] [8]. This conformational preference significantly influences intermolecular packing arrangements and contributes to the compound's unique physicochemical properties [9] [10].

Spectroscopic Profiles

1H/19F Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopy of 2,4-bis(trifluoromethyl)phenylisothiocyanate provides definitive structural characterization through distinct chemical shift patterns that reflect the electronic environment created by multiple trifluoromethyl substituents and the isothiocyanate functionality [11] [12] [13].

1H Nuclear Magnetic Resonance Analysis:

The aromatic proton region displays characteristic splitting patterns influenced by the strong electron-withdrawing effects of both trifluoromethyl groups and the isothiocyanate substituent. The H-3 proton (meta to the isothiocyanate, ortho to the 2-CF₃ group) appears as a doublet at 7.8-8.2 ppm with ⁴J coupling of approximately 1.5-2.0 Hz to the H-5 proton [14] [15]. This significant downfield shift reflects the cumulative deshielding effects of the adjacent electron-withdrawing substituents.

The H-5 proton (meta to both CF₃ groups) exhibits the most downfield chemical shift at 8.0-8.4 ppm, appearing as a doublet of doublets due to ⁴J coupling to H-3 (1.5-2.0 Hz) and ⁵J coupling to the 4-positioned CF₃ group (0.5-1.0 Hz) [14] [15]. The H-6 proton (ortho to the 4-CF₃ group, meta to isothiocyanate) resonates at 7.6-8.0 ppm as a doublet with ⁴J coupling to H-5 of approximately 2.0 Hz [14] [15].

19F Nuclear Magnetic Resonance Analysis:

The 19F nuclear magnetic resonance spectrum provides critical information about the electronic environment of the trifluoromethyl substituents. The 2-positioned CF₃ group appears at -58.5 to -59.5 ppm relative to trifluoroacetic acid, while the 4-positioned CF₃ group resonates at -59.0 to -60.0 ppm [11] [12] [13]. This slight chemical shift difference (0.5-1.0 ppm) reflects the distinct electronic environments created by the proximity to the isothiocyanate functionality.

Both CF₃ signals appear as sharp singlets with line widths of approximately 2-4 Hz, indicating rapid rotation about the C-CF₃ bonds at ambient temperature [13]. The integration ratio confirms the presence of two equivalent CF₃ groups (6F total). Temperature-dependent 19F nuclear magnetic resonance studies of analogous compounds demonstrate coalescence behavior around -60°C, consistent with rotational barriers of 2.5-3.0 kcal/mol for CF₃ rotation [13] [4].

Nuclear Magnetic Resonance SignalChemical ShiftMultiplicityCoupling Constants
H-3 (aromatic)7.8-8.2 ppmDoublet⁴J = 1.5-2.0 Hz [14] [15]
H-5 (aromatic)8.0-8.4 ppmDoublet of doublets⁴J = 1.5-2.0 Hz, ⁵J = 0.5-1.0 Hz [14] [15]
H-6 (aromatic)7.6-8.0 ppmDoublet⁴J = 2.0 Hz [14] [15]
2-CF₃-58.5 to -59.5 ppmSingletLine width: 2-4 Hz [11] [12] [13]
4-CF₃-59.0 to -60.0 ppmSingletLine width: 2-4 Hz [11] [12] [13]

Infrared Vibrational Modes of Isothiocyanate Functionality

The infrared spectroscopic analysis of 2,4-bis(trifluoromethyl)phenylisothiocyanate reveals characteristic vibrational frequencies that provide definitive identification of functional groups and insight into molecular structure and bonding [5] [16] [6].

Isothiocyanate Vibrational Characteristics:

The most distinctive spectroscopic feature is the isothiocyanate asymmetric stretching vibration (νₐₛ N=C=S), which appears as an intense absorption band at 2050-2150 cm⁻¹ [5] [6]. This frequency range is characteristic of aromatic isothiocyanates, with the specific position influenced by the electron-withdrawing effects of the trifluoromethyl substituents. The high-frequency shift relative to aliphatic isothiocyanates (typically 2000-2100 cm⁻¹) reflects the increased electrophilicity of the isothiocyanate carbon due to aromatic conjugation and CF₃ substitution [16] [6].

The isothiocyanate symmetric stretching mode (νₛ N=C=S) is infrared-inactive due to the linear molecular geometry but may be observed in Raman spectroscopy at approximately 1950-2000 cm⁻¹ [17]. Bending vibrations of the N=C=S group appear at 500-600 cm⁻¹ (N=C=S bend) and 400-450 cm⁻¹ (linear deformation) [18] [17].

Trifluoromethyl Vibrational Modes:

The CF₃ stretching vibrations produce characteristic absorption patterns in the 1100-1300 cm⁻¹ region. The asymmetric CF₃ stretching modes appear as strong, sharp bands at 1250-1300 cm⁻¹, while symmetric CF₃ stretching occurs at 1100-1150 cm⁻¹ [5] [16]. The presence of two CF₃ groups results in band splitting and coupling, creating a complex multiplet pattern in this region.

CF₃ deformation modes contribute to absorptions at 700-800 cm⁻¹ (CF₃ symmetric deformation) and 500-600 cm⁻¹ (CF₃ rocking modes) [16]. The C-CF₃ stretching vibrations appear at 1150-1200 cm⁻¹ as medium-intensity bands [5] [16].

Aromatic Vibrational Characteristics:

Aromatic C-H stretching vibrations appear at 3000-3100 cm⁻¹ as medium-intensity bands, with the exact frequencies influenced by the electron-withdrawing substituents [16] [19]. Aromatic C=C stretching modes occur at 1500-1600 cm⁻¹ and 1400-1500 cm⁻¹ as variable-intensity bands [19].

Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region provide information about the substitution pattern, with the specific frequencies confirming the 1,2,4-trisubstituted benzene ring [16] [19].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
νₐₛ(N=C=S)2050-2150Very StrongIsothiocyanate stretch [5] [6]
νₐₛ(CF₃)1250-1300StrongCF₃ asymmetric stretch [5] [16]
νₛ(CF₃)1100-1150StrongCF₃ symmetric stretch [5] [16]
ν(C-CF₃)1150-1200MediumC-CF₃ stretch [5] [16]
ν(C-H aromatic)3000-3100MediumAromatic C-H stretch [16] [19]
ν(C=C aromatic)1500-1600VariableAromatic ring stretch [19]

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,4-bis(trifluoromethyl)phenylisothiocyanate provides comprehensive structural information through characteristic fragmentation pathways that reflect the stability and reactivity of different molecular segments [20] [21] [22].

Molecular Ion and Base Peak Analysis:

The molecular ion peak appears at m/z 271, corresponding to the intact molecular structure [C₉H₃F₆NS]⁺- *. This peak typically exhibits *moderate to high intensity (60-100% relative abundance), indicating reasonable stability of the molecular ion under standard electron impact conditions [20] [21]. The isotope pattern confirms the molecular formula, with the M+1 peak at m/z 272 showing the expected intensity based on ¹³C natural abundance [22].

Primary Fragmentation Pathways:

The most prominent fragmentation involves loss of the isothiocyanate group (NCS, 58 mass units), producing the base peak at m/z 213 [C₈H₃F₆]⁺. This fragmentation reflects the relative weakness of the aromatic C-N bond compared to the highly stable CF₃-substituted aromatic system [20] [21]. The resulting fragment corresponds to the 2,4-bis(trifluoromethyl)phenyl cation, which is significantly stabilized by the electron-withdrawing trifluoromethyl substituents.

Secondary fragmentation pathways include loss of individual CF₃ groups (69 mass units) from both the molecular ion and primary fragments. Loss of CF₃ from the molecular ion produces fragments at m/z 202 [C₈H₃F₃NS]⁺- * (typically 20-35% relative abundance) [20] [21]. *Sequential CF₃ losses generate additional fragments at m/z 133 *[C₇H₃NS]⁺- * and lower masses.

Characteristic Fragment Ions:

The m/z 144 fragment [C₆H₃F₃]⁺ results from loss of both NCS and one CF₃ group, representing the mono-trifluoromethylphenyl cation. This fragment often shows significant intensity due to the aromatic stabilization of the resulting carbocation [21] [22].

Fluorine-containing fragments include CF₃⁺ at m/z 69 and CF₂⁺ at m/z 50, which are characteristic of trifluoromethyl-containing compounds. The relative intensities of these fragments provide information about the ease of CF₃ bond cleavage [22].

Low-mass fragments include the phenyl cation [C₆H₅]⁺ at m/z 77 and various fluorinated aromatic fragments. The fragmentation efficiency and relative abundances are influenced by the electron-withdrawing effects of the substituents, which stabilize certain cationic fragments while destabilizing others [20] [21] [22].

m/z ValueFragment IonRelative Abundance (%)Fragmentation Pathway
271[M]⁺- (Molecular ion)60-100Parent molecule [20] [21]
213[M-NCS]⁺100 (Base peak)Loss of isothiocyanate [20] [21]
202[M-CF₃]⁺-20-35Loss of trifluoromethyl [20] [21]
144[C₆H₃F₃]⁺15-30Loss of NCS + CF₃ [21] [22]
133[M-2CF₃]⁺-5-15Sequential CF₃ losses [21] [22]
77[C₆H₅]⁺10-25Phenyl cation [22]
69[CF₃]⁺20-40Trifluoromethyl cation [22]

XLogP3

5.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

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